molecular formula C10H16ClNO B2681522 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride CAS No. 2219374-44-2

2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride

Cat. No.: B2681522
CAS No.: 2219374-44-2
M. Wt: 201.69
InChI Key: MQNJYROXNDYVKS-UHFFFAOYSA-N
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Description

2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride is a chiral organic compound featuring a phenyl ring substituted with two methyl groups at the 3 and 5 positions, an ethanolamine backbone, and a hydrochloride salt. The compound exists in two enantiomeric forms: (R)- and (S)-configurations. Key properties include:

  • CAS No.: 2411592-34-0 (R-enantiomer)
  • Molecular Formula: C₁₀H₁₆ClNO
  • Molecular Weight: 201.69 g/mol
  • Storage: Requires inert atmosphere and room temperature .

This compound is primarily utilized as a building block in pharmaceutical synthesis and chemical research, with applications in developing chiral catalysts or bioactive molecules.

Properties

IUPAC Name

2-amino-2-(3,5-dimethylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-7-3-8(2)5-9(4-7)10(11)6-12;/h3-5,10,12H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNJYROXNDYVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(CO)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride typically involves the reaction of 3,5-dimethylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the corresponding amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation of the nitrostyrene intermediate or the use of continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,5-dimethylbenzaldehyde or 3,5-dimethylbenzoic acid.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Synthesis and Production

The synthesis of 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride typically involves:

  • Preparation of the Ethan-1-ol Backbone : Starting from 3,5-dimethylphenyl derivatives.
  • Chiral Resolution : Achieved through asymmetric synthesis or chiral resolution techniques.
  • Amination : Introduction of the amino group via reductive amination or other methods.
  • Hydrochloride Formation : Conversion to its hydrochloride salt using hydrochloric acid.

Chemistry

The compound serves as a chiral building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows it to be transformed into numerous derivatives useful in synthetic chemistry.

Reaction TypeMajor Products Formed
Oxidation3,5-Dimethylbenzaldehyde or benzoic acid
ReductionSecondary or tertiary amines
SubstitutionN-substituted derivatives

Biology

In biological research, the compound is utilized to study enzyme mechanisms and protein-ligand interactions . The amino and hydroxyl groups facilitate binding to specific molecular targets, influencing biological pathways related to neurotransmission and inflammation.

Medicine

The compound is explored for its potential therapeutic properties and serves as an intermediate in the synthesis of pharmaceutical agents. Its unique structure may contribute to the development of drugs targeting various diseases.

Case Study 1: Enzyme Mechanism Studies

Research has demonstrated that this compound can modulate enzyme activity by interacting with active sites through hydrogen bonding facilitated by its functional groups. This interaction has been pivotal in understanding enzyme kinetics and mechanisms.

Case Study 2: Pharmaceutical Development

The compound has been investigated as a precursor for synthesizing novel pharmaceutical agents with antimicrobial properties. Derivatives of this compound have shown promising activity against drug-resistant pathogens, highlighting its potential role in combating antibiotic resistance.

The biological activity of this compound is attributed to its interactions with enzymes and receptors:

  • It may influence signaling pathways involved in neurotransmission.
  • Its structural features allow for significant interactions with biomolecules, modulating their activity.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with target molecules, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomeric Variants

The enantiomers of 2-amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride exhibit identical molecular formulas but differ in spatial arrangement, impacting biological activity and synthetic utility.

Compound Name CAS No. Configuration Molecular Weight (g/mol) Key Properties References
(R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride 2411592-34-0 R 201.69 Inert storage, research use only
(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride N/A S 201.69 Similar storage; distinct chirality

Key Differences :

  • Enantiomers may display divergent binding affinities in biological systems due to stereospecific interactions.
  • The (R)-enantiomer is more commonly documented in supplier catalogs, suggesting broader availability .

Fluorinated Analogs

Fluorine substitution alters electronic properties and lipophilicity. Examples include:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Purity References
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride 1810074-77-1 C₈H₁₀ClF₂NO 209.62 2,5-difluorophenyl 95%
(S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol hydrochloride 2044705-93-1 C₈H₁₀ClF₂NO 209.62 3,5-difluorophenyl 95%

Key Differences :

  • Molecular Weight : Fluorinated analogs are ~4% heavier, which may influence pharmacokinetics.
  • Synthetic Utility : Difluoro derivatives are often used in medicinal chemistry to optimize target engagement .

Methoxy-Substituted Derivatives

Methoxy groups introduce hydrogen-bonding capabilities and polar surface area:

Compound Name Substituents Key Properties References
(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride 3,4-dimethoxyphenyl Enhanced solubility in polar solvents
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride 3,5-dimethoxyphenyl Likely higher boiling point than methyl analogs

Key Differences :

  • Solubility : Methoxy groups improve aqueous solubility compared to hydrophobic methyl substituents.
  • Electronic Effects: Methoxy donors may alter aromatic ring reactivity in electrophilic substitutions .

Phenylethylamine Derivatives

Distant structural analogs like dopamine hydrochloride share a phenyl-ethylamine backbone but differ in functional groups:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences References
Dopamine hydrochloride 62-31-7 C₈H₁₂ClNO₂ 189.64 Dihydroxyphenyl group; neurotransmitter activity

Key Differences :

  • Bioactivity : Dopamine’s dihydroxyphenyl moiety enables catecholamine receptor binding, unlike the dimethylphenyl group in the target compound.
  • Polarity : Dopamine’s hydroxyl groups confer higher polarity, reducing blood-brain barrier permeability compared to dimethylphenyl analogs .

Physicochemical Properties

Property Target Compound (R) (S)-Difluoro Analog Dopamine Hydrochloride
Molecular Weight (g/mol) 201.69 209.62 189.64
Storage Conditions Inert, RT Not specified Standard RT
Hazard Statements H302, H315, H319 Not specified Corrosive, Irritant

Biological Activity

2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride is a compound of growing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in drug discovery, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features an amino group and a hydroxyl group, which are critical for its biological interactions. Its structure allows for hydrogen bonding and other interactions with various biomolecules, potentially modulating their activity.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to these targets, influencing various biological processes. Research indicates that it may affect signaling pathways related to neurotransmission and inflammation .

1. Cytotoxicity

Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies indicate that derivatives of this compound can induce apoptosis in leukemia and breast cancer cell lines, demonstrating IC50 values in the low micromolar range .

Cell Line IC50 (µM) Mechanism
CEM-13 (leukemia)0.5Apoptosis induction
MCF-7 (breast cancer)0.8p53 activation, caspase cleavage
U-937 (monocytic leukemia)0.6Cell cycle arrest

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

3. Neuropharmacological Effects

Preliminary studies indicate potential neuropharmacological effects, including modulation of neurotransmitter systems associated with psychosis and mood disorders. It has been suggested as a candidate for further development in treating psychiatric conditions .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results highlighted significant apoptotic activity in MCF-7 cells, with increased expression of p53 and activation of caspase pathways leading to programmed cell death .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the compound was tested for its ability to reduce inflammation in a murine model of arthritis. The results showed a marked decrease in swelling and pain behaviors in treated animals compared to controls, suggesting its potential utility as an anti-inflammatory agent .

Applications in Drug Discovery

This compound serves as an intermediate in synthesizing pharmaceutical agents with therapeutic potential. Its role as a chiral building block is particularly valuable in developing new drugs targeting specific biological pathways .

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